molecular formula C28H24N4O3 B3205663 N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1040654-00-9

N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3205663
CAS No.: 1040654-00-9
M. Wt: 464.5 g/mol
InChI Key: XGKXPHITVUMSJA-UHFFFAOYSA-N
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Description

This compound (CAS: 1115921-10-2) is a pyrimido[5,4-b]indole derivative featuring a benzyl group at position 3, a methyl group at position 8, and an acetamide side chain linked to a 4-acetylphenyl moiety. Its molecular formula is C₂₈H₂₅N₅O₃, with an average molecular mass of 479.54 g/mol. The pyrimidoindole core is fused with a benzene ring, and the 4-oxo group contributes to its planar, heterocyclic structure, which is critical for interactions with biological targets such as Toll-like receptors (TLRs) or apoptosis-regulating proteins . This compound has been explored in drug discovery for its structural similarity to bioactive indole and pyrimidine derivatives, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-18-8-13-24-23(14-18)26-27(28(35)31(17-29-26)15-20-6-4-3-5-7-20)32(24)16-25(34)30-22-11-9-21(10-12-22)19(2)33/h3-14,17H,15-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXPHITVUMSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Notes Reference
Target Compound : N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide C₂₈H₂₅N₅O₃ 3-Benzyl, 8-methyl, 4-oxo, 4-acetylphenyl acetamide Structural scaffold for TLR4 modulation; hydrophobic interactions favored by acetyl group
2-(3-Benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl)-N-(4-chloro-2-fluorophenyl)acetamide C₂₆H₂₀ClFN₄O₂ 4-Chloro-2-fluorophenyl acetamide Increased electronegativity from Cl/F enhances binding to polar protein pockets
2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-phenylbutan-2-yl)acetamide C₃₀H₂₉N₅O₂ 4-Phenylbutan-2-yl acetamide Bulky side chain improves selectivity but reduces solubility
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₉H₂₅N₅O₂S 3-Methoxyphenyl, sulfanyl bridge, 4-ethylphenyl Sulfanyl group enhances metabolic stability; methoxy group modulates electron density
2-{3-Benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethylphenyl)acetamide C₂₈H₂₆N₄O₂ 2,5-Dimethylphenyl acetamide Methyl groups improve lipophilicity and CNS penetration; explored in neurodegenerative models
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide C₂₄H₂₃N₅O₂S Cyclopentylamine, thioacetamide bridge Thioacetamide linkage increases affinity for TLR4; cyclopentyl enhances conformational rigidity

Key Structural and Functional Insights:

Core Modifications :

  • The pyrimido[5,4-b]indole core is conserved across analogs, but substitutions at positions 3 and 8 (e.g., benzyl, methyl) dictate steric and electronic profiles. For example, the 8-methyl group in the target compound reduces steric hindrance compared to bulkier substituents in ’s analog .

Sulfanyl or thioacetamide bridges (e.g., in and ) improve metabolic stability but may introduce steric constraints .

Biological Implications :

  • Compounds with thioacetamide linkages () show selective TLR4 antagonism, while bulky aryl acetamides () are explored in cancer and CNS disorders due to enhanced blood-brain barrier penetration .
  • The target compound’s acetyl group may mimic natural acetylated ligands in signaling pathways, though its exact target remains unconfirmed .

Research Findings and Trends

  • Synthetic Accessibility : The target compound and analogs are typically synthesized via HATU-mediated coupling (yields: 50–85%), with purification by reverse-phase chromatography .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, F) enhance binding to charged residues in enzymatic pockets .
    • Bulky substituents (e.g., naphthyl, ) reduce solubility but improve target specificity .
  • Unresolved Challenges :
    • The target compound’s pharmacokinetic profile (e.g., half-life, clearance) is underexplored compared to ’s TLR4 ligands, which have documented in vivo efficacy .

Biological Activity

N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound belonging to the class of pyrimidoindoles. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C27H24N4O3C_{27}H_{24}N_{4}O_{3} with a molecular weight of approximately 468.6 g/mol. The structure includes a pyrimidoindole core, an acetylphenyl group, and an acetamide moiety.

PropertyValue
Molecular FormulaC27H24N4O3
Molecular Weight468.6 g/mol
Structural ClassPyrimidoindole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. Techniques such as Suzuki–Miyaura coupling may be employed for the formation of the indole core.

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may interact with specific molecular targets involved in various biological pathways. These interactions could potentially lead to therapeutic effects against certain diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidoindole derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar classes of compounds have demonstrated effectiveness against a range of bacterial and fungal strains.

Other Biological Activities

In addition to anticancer and antimicrobial effects, there is emerging evidence that this compound may possess anti-inflammatory and analgesic properties. These activities are critical in exploring its potential for treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy : A study evaluating the effects of pyrimidoindole derivatives on acute leukemia cell lines demonstrated significant growth inhibition at low concentrations (e.g., GI50 values around 0.3 µM) . This suggests that this compound may have similar efficacy.
  • Antimicrobial Screening : A comprehensive review of Mannich bases indicated that structurally related compounds exhibited notable antibacterial and antifungal activity against various pathogens . This highlights the potential for this compound in antimicrobial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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